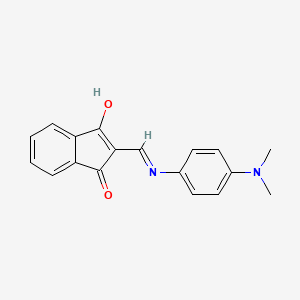
2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione is a versatile organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an indane-1,3-dione core and a dimethylamino-substituted phenyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in synthetic chemistry, materials science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(dimethylamino)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
Indane-1,3-dione+4-(Dimethylamino)aniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile, while catalysts such as p-toluenesulfonic acid or acetic acid may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the dimethylamino-substituted phenyl group.
Indanone: Another related compound used in the synthesis of biologically active molecules.
Quinone derivatives: Compounds formed through the oxidation of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione.
Uniqueness
The presence of the dimethylamino-substituted phenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)19-11-16-17(21)14-5-3-4-6-15(14)18(16)22/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQVLICOVJSDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
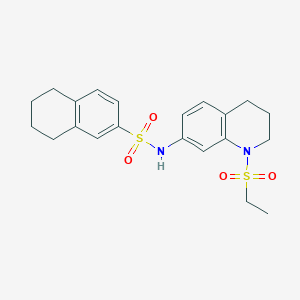
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2464027.png)
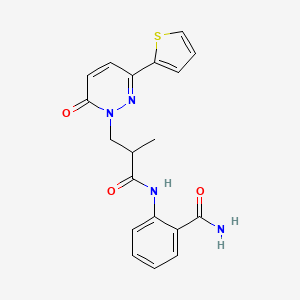
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)
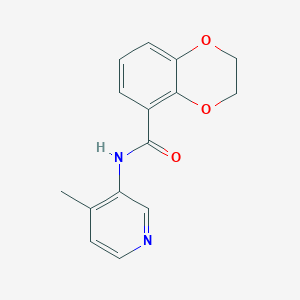
![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)
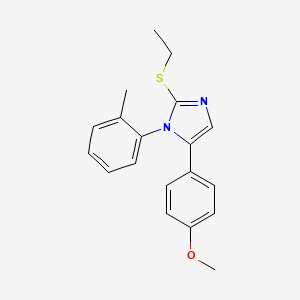
![3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2464036.png)
![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)
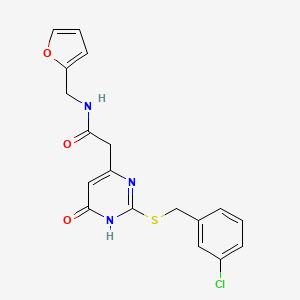
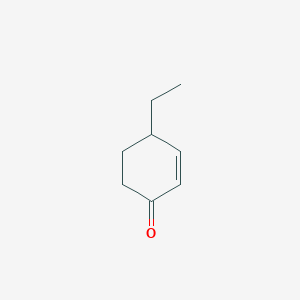
![ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2464044.png)
![(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464045.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)
